molecular formula C14H8BrN3O2S B1511984 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)-

Cat. No.: B1511984
M. Wt: 362.2 g/mol
InChI Key: OEBPCBVZVAMSFD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a phenylsulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
  • 5-Bromo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-c]pyridine

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- is unique due to its specific substitution pattern and the presence of both bromine and phenylsulfonyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H8BrN3O2S

Molecular Weight

362.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8BrN3O2S/c15-11-6-13-10(7-16)9-18(14(13)17-8-11)21(19,20)12-4-2-1-3-5-12/h1-6,8-9H

InChI Key

OEBPCBVZVAMSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing mixture of 7 (6.00 g, 16.4 mmol), CHCl3 (30 mL), EtOH (12 mL) and NH2OH.HCl (2.28 g, 32.9 mmol) was added dropwise a solution of pyridine (2.66 mL, 32.9 mmol) in CHCl3 (9 mL). When the addition was complete, a Soxhlet extractor containing MgSO4 was attached and the refluxing continued for 6 h. Selenium dioxide (2.73 g, 24.6 mmol) was then added portionwise over 1 h during reflux. Each time selenium dioxide was added an exothermic reaction occurred. When the addition was complete the reaction mixture was heated at reflux overnight. More SeO2 (1.00 g, 9.0 mmol) was added in one portion and the reflux continued for a further 1.5 h. The reaction mixture was cooled, sorbent (HM-N, Jones chromatography) added and the solvent evaporated. Purification by means of SGC using dichloromethane:hexane (1:1) (gradient elution) gave the product 8 (3.80 g, 64%) as a white solid; 1H NMR (400 MHz, CDCl3) δ 8.56 (d, J=2.2 Hz, 1H), 8.22 (m, 3H), 8.16 (d, J=2.1 Hz, 1H), 7.68 (tt, J=7.5, 1.2 Hz, 1H), 7.56 (t, 7.5 Hz, 2H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.73 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
SeO2
Quantity
1 g
Type
reactant
Reaction Step Six
Yield
64%

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